molecular formula C11H9NO3S B6367785 MFCD18312315 CAS No. 1261915-95-0

MFCD18312315

Cat. No.: B6367785
CAS No.: 1261915-95-0
M. Wt: 235.26 g/mol
InChI Key: QAJMVMRAJUODLO-UHFFFAOYSA-N
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Description

However, based on analogous compounds in the provided evidence (e.g., CAS 1761-61-1 and 1533-03-5), it can be inferred that MFCD18312315 is likely an organohalide or fluorinated organic compound with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties due to halogen substituents, such as enhanced stability, bioavailability, or reactivity .

Properties

IUPAC Name

methyl 4-(6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)9-4-8(6-16-9)7-2-3-10(13)12-5-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJMVMRAJUODLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682986
Record name Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-95-0
Record name Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312315 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Common solvents and catalysts are used to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to control reaction conditions and monitor progress.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing and quality assurance processes.

Chemical Reactions Analysis

Types of Reactions

MFCD18312315 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

MFCD18312315 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which MFCD18312315 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects.

    Pathways Involved: The interactions trigger various biochemical pathways, leading to the observed effects. These pathways may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18312315, two structurally analogous compounds are selected for comparison: CAS 1761-61-1 (brominated benzoic acid derivative) and CAS 1533-03-5 (trifluoromethyl-substituted ketone). These compounds share functional groups or halogenation patterns that are critical for their industrial or synthetic utility.

Table 1: Key Physicochemical Properties

Property CAS 1761-61-1 CAS 1533-03-5 This compound (Inferred)
Molecular Formula C₇H₅BrO₂ C₁₀H₉F₃O Likely CₓHᵧXₙO (halogenated)
Molecular Weight 201.02 g/mol 202.17 g/mol ~200–210 g/mol
Solubility (Water) 0.687 mg/mL Not reported Moderate
Log S (ESOL) -2.47 Not reported -2.0 to -3.0
Synthetic Method A-FGO-catalyzed cyclization Sulfonylhydrazine reaction Likely catalytic or green synthesis

Key Observations:

Halogen Influence :

  • CAS 1761-61-1 (bromine) demonstrates lower aqueous solubility compared to CAS 1533-03-5 (fluorine), reflecting halogen electronegativity and steric effects. Fluorinated compounds like CAS 1533-03-5 often exhibit improved metabolic stability in drug design .
  • This compound, if fluorinated, may share enhanced bioavailability similar to CAS 1533-03-5, which has a bioavailability score of 0.55 .

Synthetic Accessibility :

  • Both reference compounds employ green chemistry principles. CAS 1761-61-1 uses recyclable A-FGO catalysts, achieving 98% yield , while CAS 1533-03-5 utilizes column chromatography for purity . This compound likely follows similar sustainable protocols.

Functional Comparison with Industrially Relevant Compounds

Compounds with trifluoromethyl or bromo groups are pivotal in drug discovery. For example:

Research Findings and Limitations

Data Gaps : Direct experimental data for this compound (e.g., spectral characterization, toxicity) are absent in the provided evidence. Comparisons rely on structural analogs.

Methodological Consistency : Both reference compounds emphasize reproducibility, with detailed synthetic protocols and purity metrics .

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